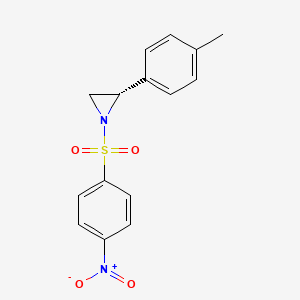
1,4-Hexanedione, 3-benzoyl-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Hexanedione, 3-benzoyl-1-phenyl- is an organic compound that belongs to the class of diketones It features a benzoyl group and a phenyl group attached to a hexanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Hexanedione, 3-benzoyl-1-phenyl- can be synthesized through several methods. One common approach involves the acylation of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of 1,4-Hexanedione, 3-benzoyl-1-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Hexanedione, 3-benzoyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,4-Hexanedione, 3-benzoyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Hexanedione, 3-benzoyl-1-phenyl- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzoyl and phenyl groups act as sites for electrophilic attack . Additionally, the diketone groups can undergo keto-enol tautomerism, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoylacetone: Similar structure but lacks the phenyl group.
Acetophenone: Contains a benzoyl group but lacks the diketone structure.
Benzophenone: Features two phenyl groups attached to a carbonyl group.
Uniqueness
1,4-Hexanedione, 3-benzoyl-1-phenyl- is unique
Propriétés
Numéro CAS |
583029-18-9 |
|---|---|
Formule moléculaire |
C19H18O3 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
3-benzoyl-1-phenylhexane-1,4-dione |
InChI |
InChI=1S/C19H18O3/c1-2-17(20)16(19(22)15-11-7-4-8-12-15)13-18(21)14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3 |
Clé InChI |
LPXDKUZSWWAQEA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-Chlorophenyl)ethyl]amino}pyridine-3-carboxamide](/img/structure/B14227481.png)
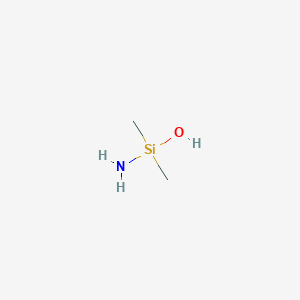
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14227491.png)
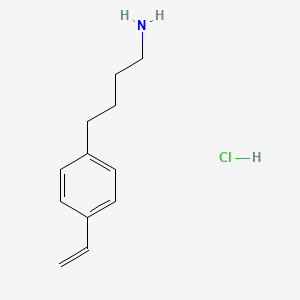
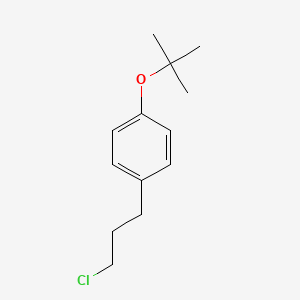
![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)
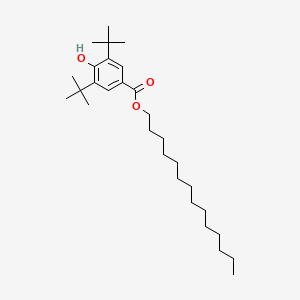
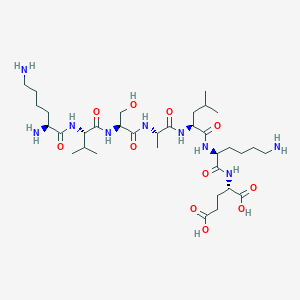

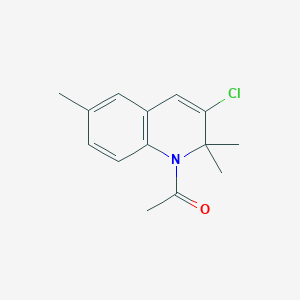
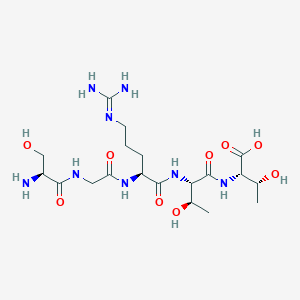
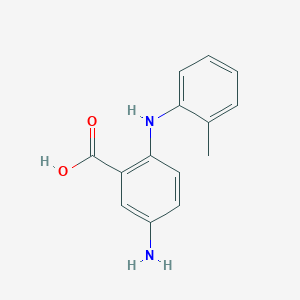
![3-[(5-Bromopentyl)oxy]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B14227544.png)
